molecular formula C13H13Cl2NO4 B13356033 Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate

Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate

Cat. No.: B13356033
M. Wt: 318.15 g/mol
InChI Key: OEWIHUFEAFZGBF-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate is a chemical compound that belongs to the class of nicotinoyl derivatives This compound is characterized by the presence of a dichloronicotinoyl group attached to an ethoxyacrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate typically involves the reaction of 2,6-dichloronicotinoyl chloride with ethyl 3-ethoxyacrylate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted nicotinoyl derivatives .

Scientific Research Applications

Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential use in diverse fields of research make it a valuable compound for scientific studies .

Properties

Molecular Formula

C13H13Cl2NO4

Molecular Weight

318.15 g/mol

IUPAC Name

ethyl (E)-2-(2,6-dichloropyridine-3-carbonyl)-3-ethoxyprop-2-enoate

InChI

InChI=1S/C13H13Cl2NO4/c1-3-19-7-9(13(18)20-4-2)11(17)8-5-6-10(14)16-12(8)15/h5-7H,3-4H2,1-2H3/b9-7+

InChI Key

OEWIHUFEAFZGBF-VQHVLOKHSA-N

Isomeric SMILES

CCO/C=C(\C(=O)C1=C(N=C(C=C1)Cl)Cl)/C(=O)OCC

Canonical SMILES

CCOC=C(C(=O)C1=C(N=C(C=C1)Cl)Cl)C(=O)OCC

Origin of Product

United States

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